molecular formula C13H25ClN4O4 B218937 20,20,20-Trifluoroarachidonic acid CAS No. 115178-89-7

20,20,20-Trifluoroarachidonic acid

Cat. No. B218937
CAS RN: 115178-89-7
M. Wt: 358.4 g/mol
InChI Key: AFUVZRKWEHSOFO-AETUKWRVSA-N
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Description

20,20,20-Trifluoroarachidonic acid is a halogenated analogue of arachidonic acid . Arachidonic acid is a C-20 unsaturated acid that plays a crucial role in physiological functions such as fertility control, induction of labor, regulation of blood platelet aggregation, gastric acid secretion, stimulation of smooth muscle activity, and inflammation response .


Synthesis Analysis

The synthesis of 20,20,20-Trifluoroarachidonic acid involves the biosynthesis of 20,20,20-trifluoroleukotriene B4 from 20,20,20-trifluoroarachidonic acid . This process results in a metabolically stable analogue of leukotriene B4 .


Molecular Structure Analysis

The systematic name of 20,20,20-Trifluoroarachidonic acid is 5S,12R-dihydroxy-20,20,20-trifluoro-6Z,8E,10E,14Z-eicosatetraenoic acid . Its formula is C20H29O4F3 . The InChi representation is InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)/b4-3+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving 20,20,20-Trifluoroarachidonic acid are part of the arachidonic acid cascade . This compound is enzymatically derived from C-20 acids, most notably arachidonic acid .


Physical And Chemical Properties Analysis

The exact mass of 20,20,20-Trifluoroarachidonic acid is 390.201794 . It has 27 heavy atoms, no rings, no aromatic rings, and 15 rotatable bonds . Its topological polar surface area is 77.76, and it has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Metabolically Stable Analogs of Leukotriene B4 : Tanaka et al. (1988) synthesized 20,20,20-Trifluoroarachidonic acid and transformed it into a metabolically stable analog of leukotriene B4. This analog demonstrated chemotactic activity on human neutrophils and was useful in studying the synthesis capacity of leukotriene B4 in various biological systems (Tanaka et al., 1988).

  • Role in Cardiovascular Function : Roman (2002) discussed how cytochrome P-450 enzymes metabolize arachidonic acid to produce compounds like 20-HETE, which are critical in regulating renal, pulmonary, cardiac function, and vascular tone (Roman, 2002).

  • Potential as a Radiotracer : Nagatsugi et al. (1996) investigated the in vivo behavior of 20-[18F]fluoroarachidonic acid to evaluate its potential use as a radiotracer for studying brain and heart lipid metabolism (Nagatsugi et al., 1996).

  • Synthesis for Phospholipid Metabolic Studies : A fluorine-18 labeled analog of arachidonic acid, 20-[18F]fluoroarachidonic acid, was prepared by Nagatsugi et al. (1994) for potential use as a phospholipid metabolic agent (Nagatsugi et al., 1994).

  • Vasoconstriction and Potassium Current in Cerebral Vascular Smooth Muscle : Lange et al. (1997) found that 20-HETE, a cytochrome P450 metabolite of arachidonic acid, induced vasoconstriction and inhibited whole-cell K+ current in cerebral vascular smooth muscle, suggesting its role in cerebral artery regulation (Lange et al., 1997).

  • Role in Acute and Delayed Cerebral Vasospasm : Roman et al. (2006) presented evidence that an elevation in the production of 20-HETE contributes to the initial fall in cerebral blood flow and the later development of delayed vasospasm following subarachnoid hemorrhage (Roman et al., 2006).

  • Synthesis of Deuterated Arachidonic Acid and 20-HETE : Falck et al. (2006) prepared deuterated arachidonic acid and 20-HETE, which are useful in mass spectrometry analysis (Falck et al., 2006).

Mechanism of Action

The mechanism of action of 20,20,20-Trifluoroarachidonic acid involves its transformation into 20,20,20-trifluoroleukotriene B4 . This metabolically stable analogue of leukotriene B4 has been used in studies of the stimulation of leukotriene B4 synthesis by immunoglobulin G1,2 .

Future Directions

The future directions of research on 20,20,20-Trifluoroarachidonic acid could involve further exploration of its synthesis and its applications in studying the stimulation of leukotriene B4 synthesis . As a metabolically stable analogue of leukotriene B4, it has potential for use in a variety of biochemical and physiological studies .

properties

IUPAC Name

(5E,8E,11E,14E)-20,20,20-trifluoroicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3O2/c21-20(22,23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(24)25/h2-5,8-11H,1,6-7,12-18H2,(H,24,25)/b4-2+,5-3+,10-8+,11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUVZRKWEHSOFO-AETUKWRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(F)(F)F)C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20,20,20-Trifluoroarachidonic acid

CAS RN

115178-89-7
Record name 20,20,20-Trifluoroarachidonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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